1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (referred to as the target compound) is a pyrimidine derivative characterized by:
- A methyl group at position 6, contributing to steric and electronic effects.
- A carbonitrile group at position 5, providing strong electron-withdrawing properties.
- Dioxo groups at positions 2 and 4, typical of dihydropyrimidinediones.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-methyl-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-6(4-9)7(13)10-8(14)11(5)2-3-12/h12H,2-3H2,1H3,(H,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHLVRGPVKTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291169 | |
| Record name | 1-(2-hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-48-5 | |
| Record name | NSC73579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 232.23 g/mol
- CAS Number : Not specifically listed in available databases.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound under discussion is hypothesized to inhibit specific enzymes involved in cancer cell metabolism. For instance:
- Mechanism : Inhibition of branched-chain amino acid transaminases (BCAT1/2), which are implicated in cancer metabolism.
- Findings : In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent .
2. Antimicrobial Properties
Research has also explored the antimicrobial potential of similar pyrimidine derivatives:
- Activity : Compounds with structural similarities have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study demonstrated that a related compound inhibited bacterial growth at concentrations as low as 10 µg/mL .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes involved in amino acid metabolism.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Tables
| Biological Activity | Assay Type | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | MTT Assay | 25 µM | 50% reduction in cell viability |
| Antimicrobial | Disk Diffusion Test | 10 µg/mL | Inhibition zone of 15 mm |
Case Studies
Several case studies have been published highlighting the biological activity of similar compounds:
- Study on BCAT Inhibitors :
- Antimicrobial Screening :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Position 1 Substituents
Impact :
- Aryl-substituted analogs (e.g., 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) exhibit higher melting points (300°C) due to enhanced crystallinity from aromatic stacking .
Position 2 Functional Groups
Impact :
- The dioxo group in the target compound contributes to hydrogen bonding, whereas sulfur-containing substituents may enhance lipophilicity and alter redox properties.
Position 5 Functional Groups
Impact :
Structural and Spectral Data Comparison
Pharmacological and Industrial Relevance
- Target Compound: No direct biological data in evidence, but structural analogs (e.g., pyridazinones in ) target thyroid hormone receptors.
- Amide Derivatives () : Designed for biological activity (e.g., enzyme inhibition), with purities >90% confirmed by HPLC.
- Methylthio Analogs (): Potential agrochemical applications due to sulfur’s role in pesticidal activity.
Preparation Methods
Ultrasound-Assisted Multicomponent Synthesis
The ultrasound-assisted method represents a cornerstone in the green synthesis of tetrahydropyrimidine-5-carbonitrile derivatives. As demonstrated by Suthar et al., this approach utilizes malononitrile, urea, and substituted aldehydes under aqueous conditions with morpholine as a catalyst. For the target compound, the reaction likely proceeds via the following steps:
Reagents and Conditions :
- Malononitrile (2 mmol) provides the carbonitrile moiety.
- Urea (2 mmol) contributes the 2,4-dioxo framework.
- A methyl-substituted aldehyde (e.g., isobutyraldehyde) introduces the 6-methyl group.
- Morpholine (10 mol%) catalyzes the cyclocondensation.
- Ultrasonic irradiation (40 kHz, 60°C, 30–45 minutes) in aqueous medium.
Mechanism :
Yield and Advantages :
Conventional Thermal Synthesis
Traditional heating methods remain relevant for large-scale production. A solvent-free adaptation involves:
Reagents and Conditions :
Mechanism :
Yield and Limitations :
Post-Synthetic N-Alkylation
For precise functionalization, N-alkylation of preformed pyrimidine cores is effective:
Base Compound Synthesis :
Alkylation Protocol :
Outcome :
Solvent-Free Mechanochemical Approach
The Grindstone technique minimizes environmental impact:
Procedure :
Efficiency :
Comparative Analysis of Methods
E-factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity.
Structural Characterization
Spectroscopic Data :
XRD and Thermal Analysis :
Challenges and Optimizations
Q & A
Basic: Recommended synthetic routes and optimization strategies
Q: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via cyclocondensation reactions, such as modified Biginelli protocols. Key steps include:
- Refluxing β-keto esters, urea derivatives, and aldehydes in acidic conditions (e.g., HCl or acetic acid) with catalysts like sodium acetate .
- Solvent selection (e.g., ethanol or acetic anhydride) and extended reaction times (2–12 hours) to enhance cyclization efficiency .
- Purification via recrystallization using DMF/water or ethanol to isolate high-purity crystals. Yield optimization involves adjusting molar ratios of reactants and catalyst loading .
Basic: Spectroscopic characterization techniques
Q: Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be prioritized? A: Use a multi-technique approach:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches .
- NMR : Focus on ¹H NMR signals for methyl groups (~2.2–2.4 ppm), aromatic protons (6.5–8.0 ppm), and NH protons (D₂O-exchangeable, ~9–10 ppm) .
- X-ray crystallography : Resolve tautomeric forms and confirm stereochemistry (e.g., monohydrate structures in ) .
Advanced: Resolving elemental analysis discrepancies
Q: How can researchers resolve contradictions between calculated and observed elemental analysis data? A: Address discrepancies via:
- Purity validation : Use HPLC or TLC to detect impurities affecting %C/H/N .
- Alternative methods : Combine combustion analysis with mass spectrometry (e.g., m/z values in ) .
- Tautomerism assessment : Compare solid-state (X-ray) and solution (NMR) data to identify dominant tautomeric forms .
Advanced: Computational prediction of nitrile reactivity
Q: What computational approaches predict nitrile group reactivity under varying conditions? A:
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic attack sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in anti-inflammatory assays) to guide functionalization .
- Solvent-effect simulations : Use COSMO-RS to assess solvation impacts on reaction pathways .
Advanced: Tautomeric behavior in solvent systems
Q: How should experiments investigate tautomeric behavior in different solvents? A:
- X-ray vs. NMR : Compare solid-state (tautomer-fixed) and solution (tautomer-dynamic) structures .
- Solvent polarity : Use polar aprotic (DMSO) vs. non-polar (chloroform) solvents to shift tautomeric equilibrium .
- Variable-temperature NMR : Track proton shifts to identify temperature-dependent tautomerization .
Basic: Crystallization for X-ray diffraction
Q: What crystallization techniques yield high-purity single crystals? A:
- Slow evaporation : Use ethanol/water mixtures at 4°C to promote ordered crystal growth .
- Seeding : Introduce microcrystals to control nucleation in saturated solutions .
- Solvent screening : Test DMF, acetone, or ethyl acetate for optimal lattice formation .
Advanced: Competing reaction pathway analysis
Q: How to analyze competing pathways in heterocyclic ring expansion reactions? A:
- Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS .
- Isotopic labeling : Use ¹³C-labeled precursors to trace carbon migration .
- Computational modeling : Identify transition states and activation barriers for competing mechanisms .
Basic: Purity validation beyond chromatography
Q: How to validate purity without relying solely on chromatography? A:
- Melting point analysis : Compare observed vs. literature values (e.g., 268–269°C in ) .
- Elemental analysis : Ensure %C/H/N matches theoretical values within ±0.3% .
- Spectroscopic consistency : Cross-validate IR, NMR, and MS data for absence of impurity peaks .
Advanced: Biological activity evaluation
Q: What considerations are critical for evaluating anti-inflammatory activity? A:
- In vitro assays : Use COX-2 inhibition assays and measure IC₅₀ values .
- Cell-based models : Test cytokine suppression in macrophage cultures .
- Structure-activity relationships (SAR) : Modify substituents (e.g., hydroxyethyl group) to correlate with activity trends .
Advanced: Thermal stability via DSC
Q: How can DSC study thermal stability and polymorphic transitions? A:
- Heating rate : Use 10°C/min to detect endothermic (melting) and exothermic (decomposition) events .
- Polymorph screening : Compare DSC profiles of recrystallized batches to identify stable forms .
- Kinetic analysis : Apply Kissinger method to calculate activation energy of degradation .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
